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Compound of Interest

Compound Name: 5-Propan-2-yloxypent-1-yne
CAS No.: 2227549-60-0
Cat. No.: B1654366
Get Quote
. J

Executive Summary

5-Isopropoxypent-1-yne is a heterobifunctional chemical probe characterized by a terminal
alkyne warhead and a hydrophobic isopropoxy ether tail.[1] In medicinal chemistry and
chemical biology, it serves as a critical bioorthogonal linker. Its terminal alkyne moiety enables
Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC), while the isopropoxy group acts as a
lipophilic spacer or protecting group mimic.[1] This guide details its structural properties,
synthetic pathways, and application in PROTAC (Proteolysis Targeting Chimera) linker design.

Part 1: Structural Characterization & Identification[2]

The molecule consists of a five-carbon chain terminating in a triple bond at C1 and an ether
linkage at C5.[1] The steric bulk of the isopropyl group distinguishes it from linear alkoxy
analogs (e.g., methoxy), influencing solubility profiles and binding pocket occupancy in drug
design.

Chemical Identifiers
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Identifier Type Value

IUPAC Name 5-(propan-2-yloxy)pent-1-yne

Common Name 5-1sopropoxypent-1-yne

Canonical SMILES CC(C)occcece#C

Isomeric SMILES CC(C)occcece#c

InChl Key Predicted:[1][2] [Hash based on connectivity]
Molecular Formula CsH140

Molecular Weight 126.20 g/mol

Physicochemical Properties (Calculated)

Property Value Significance

Moderate lipophilicity; suitable

cLogP ~2.3
for cell-permeable probes.[1]
Low polar surface area
TPSA 9.23 A2 indicates high membrane
permeability.
Lack of donors prevents non-
H-Bond Donors 0 - )
specific hydrogen bonding.[1]
The ether oxygen serves as a
H-Bond Acceptors 1 ]
weak Lewis base.[1]
Estimated based on 4-pentyn-
Boiling Point ~145-150°C 1-0l (154°C) and ether

volatility.[1]

Part 2: Synthetic Routes & Methodology

The synthesis of 5-isopropoxypent-1-yne relies on the functionalization of 4-pentyn-1-ol.[1] The
presence of the terminal alkyne requires careful selection of base and conditions to prevent
isomerization to the internal alkyne (pent-2-yne).[1]
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Retrosynthetic Analysis

The most robust pathway is a Williamson Ether Synthesis. This involves the deprotonation of
the primary alcohol followed by SN2 attack on an isopropyl electrophile.
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Figure 1: Retrosynthetic disconnection showing the convergence of 4-pentyn-1-ol and 2-
bromopropane.

Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesize 5-isopropoxypent-1-yne from 4-pentyn-1-ol.

Reagents:

4-Pentyn-1-ol (1.0 eq)[1]

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

2-Bromopropane (1.5 eq)[1]

Tetrabutylammonium iodide (TBAI) (0.05 eq - Catalyst)[1]

Anhydrous THF (Solvent)

Step-by-Step Methodology:

o Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add
anhydrous THF.
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e Deprotonation: Cool THF to 0°C. Carefully add NaH. Add 4-pentyn-1-ol dropwise over 20
minutes. Evolution of Hz gas will be observed. Stir for 30 minutes at 0°C to ensure formation
of the alkoxide.

o Mechanism Note: NaH is chosen over NaOH to ensure irreversible deprotonation and
anhydrous conditions, preventing side reactions.

» Alkylation: Add 2-bromopropane and catalytic TBAI.
o Reflux: Warm to room temperature, then heat to mild reflux (60°C) for 12—16 hours.

o Why Reflux? Secondary halides (isopropyl) react slower than primary halides in SN2
reactions due to steric hindrance; heat drives the reaction to completion.

e Quench & Workup: Cool to 0°C. Quench carefully with saturated NH4Cl solution. Extract with
Diethyl Ether (3x).

 Purification: Wash combined organics with brine, dry over MgSOa4, and concentrate. Purify
via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 3: Reactivity & Applications[4]
Click Chemistry (CuUAAC)

The primary utility of 5-isopropoxypent-1-yne is as a "clickable" handle.[1] The terminal alkyne
reacts with azides to form a 1,4-disubstituted 1,2,3-triazole.[1]

Reaction Workflow:
e Probe: 5-isopropoxypent-1-yne attached to a scaffold.
e Tag: Azide-fluorophore (e.g., Azide-Cy5).[1]

e Catalyst: CuSOa4 + Sodium Ascorbate (generates Cu(l) in situ).
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Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) pathway utilizing the terminal
alkyne.[1]

Medicinal Chemistry: Linker Design

In PROTAC development, linker length and composition determine the degradation efficiency.

 Lipophilicity Modulation: The isopropoxy group increases LogP compared to standard PEG
linkers, potentially improving cell membrane permeability.

 Rigidity: The pentyl chain offers moderate flexibility, while the terminal alkyne allows for "late-
stage functionalization" of drug libraries.

Part 4: Safety & Handling
» Flammability: Terminal alkynes are highly flammable. Store away from heat/sparks.

» Stability: Store at 4°C under inert gas (Argon). Terminal alkynes can polymerize slowly if
exposed to radical initiators or excessive heat.

» Toxicity: Treat as an irritant. Use standard PPE (gloves, goggles, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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